molecular formula C20H23NO4 B5591219 6,7-DIETHOXY-4-(4-METHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE

6,7-DIETHOXY-4-(4-METHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE

Cat. No.: B5591219
M. Wt: 341.4 g/mol
InChI Key: PLQCGOZZRIBLNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-Diethoxy-4-(4-methoxyphenyl)-1,2,3,4-tetrahydroquinolin-2-one: is a synthetic organic compound belonging to the class of tetrahydroquinolines This compound is characterized by the presence of ethoxy and methoxy groups attached to the quinoline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-diethoxy-4-(4-methoxyphenyl)-1,2,3,4-tetrahydroquinolin-2-one typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate, which is then cyclized to yield the desired tetrahydroquinoline derivative. The reaction conditions often involve refluxing in ethanol or another suitable solvent .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 6,7-Diethoxy-4-(4-methoxyphenyl)-1,2,3,4-tetrahydroquinolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted quinoline and dihydroquinoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies .

Biology and Medicine: In biological and medical research, 6,7-diethoxy-4-(4-methoxyphenyl)-1,2,3,4-tetrahydroquinolin-2-one is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its derivatives may find applications in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of 6,7-diethoxy-4-(4-methoxyphenyl)-1,2,3,4-tetrahydroquinolin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used .

Comparison with Similar Compounds

  • 6,7-Dimethoxy-4-(4-methoxyphenyl)-1,2,3,4-tetrahydroquinolin-2-one
  • 6,7-Diethoxy-4-(4-hydroxyphenyl)-1,2,3,4-tetrahydroquinolin-2-one

Uniqueness: 6,7-Diethoxy-4-(4-methoxyphenyl)-1,2,3,4-tetrahydroquinolin-2-one is unique due to the presence of both ethoxy and methoxy groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological profiles and synthetic versatility .

Properties

IUPAC Name

6,7-diethoxy-4-(4-methoxyphenyl)-3,4-dihydro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-4-24-18-10-16-15(13-6-8-14(23-3)9-7-13)11-20(22)21-17(16)12-19(18)25-5-2/h6-10,12,15H,4-5,11H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLQCGOZZRIBLNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C2C(=C1)C(CC(=O)N2)C3=CC=C(C=C3)OC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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